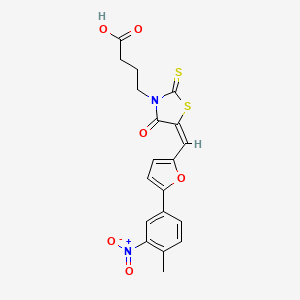

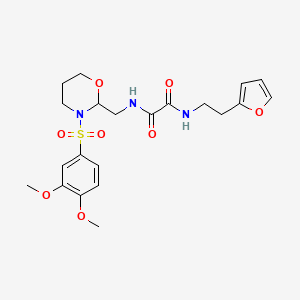

![molecular formula C15H12ClFN4O B2375470 2-氯-N-[2-(6-氟-1H-苯并咪唑-2-基)乙基]吡啶-4-甲酰胺 CAS No. 1436256-52-8](/img/structure/B2375470.png)

2-氯-N-[2-(6-氟-1H-苯并咪唑-2-基)乙基]吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

合成和杂环化学应用

合成途径和杂环衍生物:研究已经证明了合成新型杂环化合物,包括吡啶并[3′,2′:4,5]噻吩[3,2‐d]嘧啶和吡啶并[3″,2″:4′,5′]噻吩[3′,2′:4,5]嘧啶[1,6‐a]苯并咪唑衍生物。这些化合物是从乙酸乙酯4-芳基-3-氰基-6-甲基-2-硫代-1,2-二氢吡啶-5-羰酸酯等前体制备而来,并经过进一步反应产生各种杂环衍生物,展示了该化合物作为复杂多杂环系统构建的多功能合成子的作用(Bakhite, Al‐Sehemi, & Yamada, 2005)。

生物活性和材料化学

抗癌和抗炎性能:合成了一系列新型化合物,展示出显著的抗癌和抗炎活性,其中包括吡唑嘧啶衍生物。这项研究突出了从或与“2-氯-N-[2-(6-氟-1H-苯并咪唑-2-基)乙基]吡啶-4-甲酰胺”相关的化合物在癌症和炎症治疗中的潜在治疗应用(Rahmouni et al., 2016)。

氟离子化学传感器:该化合物的衍生物已被用作氟离子的化学传感器,利用紫外–可见光谱、荧光光谱和1H核磁共振技术。这一应用强调了该化合物在环境监测和诊断的分析化学中的实用性(Chetia & Iyer, 2008)。

结核分枝杆菌GyrB抑制剂:在寻找新的抗结核病治疗方法中,探索了“2-氯-N-[2-(6-氟-1H-苯并咪唑-2-基)乙基]吡啶-4-甲酰胺”的衍生物作为结核分枝杆菌GyrB ATP酶的抑制剂。这突出了该化合物在开发具有潜力对抗结核病的新型抗微生物药物中的重要性(Jeankumar et al., 2013)。

作用机制

Target of Action

It’s worth noting that compounds containing the imidazole and benzimidazole moieties have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole and benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction would depend on the specific target and the structure of the compound .

Biochemical Pathways

Imidazole and benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound are not directly available from the search results. The impact on bioavailability would depend on these properties. It’s worth noting that the solubility, stability, and permeability of a compound can significantly influence its pharmacokinetic properties and thus its bioavailability .

Result of Action

Imidazole and benzimidazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities, among others .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

未来方向

属性

IUPAC Name |

2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOIHZORXCFJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)

![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)

![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)